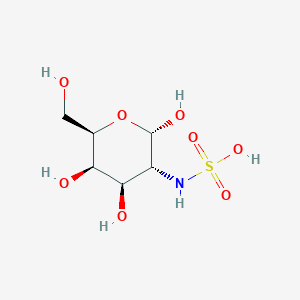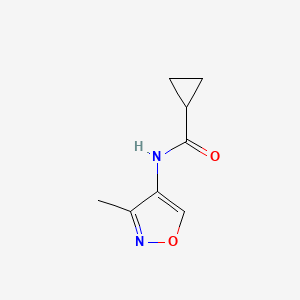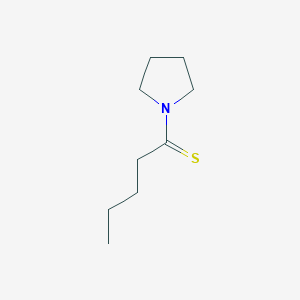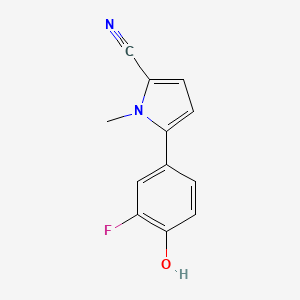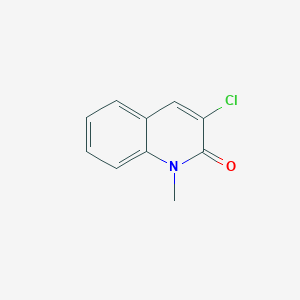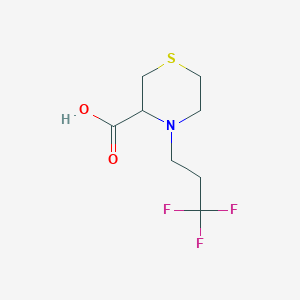
4-(3,3,3-Trifluoropropyl)thiomorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3,3-Trifluoropropyl)thiomorpholine-3-carboxylic acid is a specialized organic compound characterized by the presence of a thiomorpholine ring substituted with a trifluoropropyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3,3-Trifluoropropyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with 3,3,3-trifluoropropyl bromide under basic conditions to introduce the trifluoropropyl group. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid functional group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,3,3-Trifluoropropyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3,3,3-Trifluoropropyl)thiomorpholine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialized materials with unique properties, such as hydrophobic coatings or advanced polymers.
Mécanisme D'action
The mechanism of action of 4-(3,3,3-Trifluoropropyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and specificity, while the thiomorpholine ring can modulate its reactivity and stability. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,3,3-Trifluoro-2-hydroxypropyl)thiomorpholine-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a hydrogen atom on the propyl chain.
4-(3,3,3-Trifluoropropyl)pyrimidin-2-ylthiomorpholine: Contains a pyrimidine ring instead of a carboxylic acid group.
Uniqueness
4-(3,3,3-Trifluoropropyl)thiomorpholine-3-carboxylic acid is unique due to the combination of its trifluoropropyl group, thiomorpholine ring, and carboxylic acid functional group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity, reactivity, and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H12F3NO2S |
|---|---|
Poids moléculaire |
243.25 g/mol |
Nom IUPAC |
4-(3,3,3-trifluoropropyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C8H12F3NO2S/c9-8(10,11)1-2-12-3-4-15-5-6(12)7(13)14/h6H,1-5H2,(H,13,14) |
Clé InChI |
VKXIXZKKYXHLHO-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC(N1CCC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


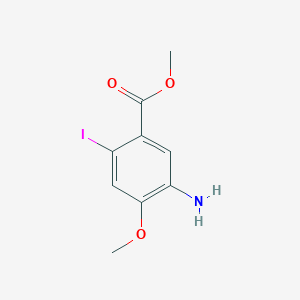

![N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide](/img/structure/B12864269.png)
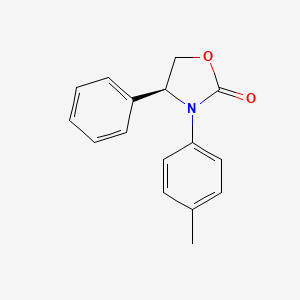
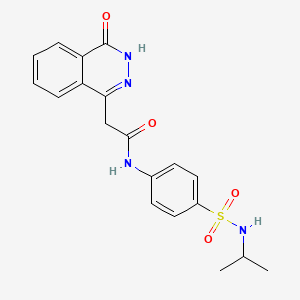
![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)


